托吡酯-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

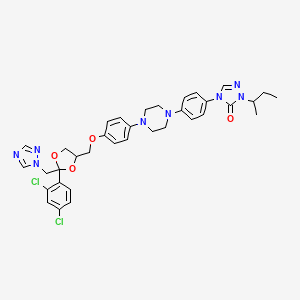

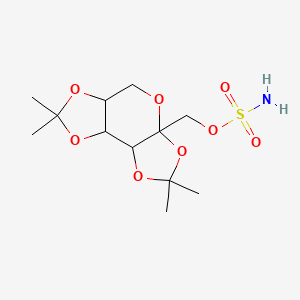

Topiramate-13C6 is a compound with the molecular formula C12H21NO8S . It is also known by other names such as (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo [7.3.0.02,6]dodecan-6-yl)methyl sulfamate . It has a molecular weight of 339.36 g/mol .

Molecular Structure Analysis

The molecular structure of Topiramate-13C6 includes several functional groups. The InChI representation of the molecule isInChI=1S/C12H21NO8S/c1-10 (2)18-7-5-16-12 (6-17-22 (13,14)15)9 (8 (7)19-10)20-11 (3,4)21-12/h7-9H,5-6H2,1-4H3, (H2,13,14,15) . The Canonical SMILES representation is CC1 (OC2COC3 (C (C2O1)OC (O3) (C)C)COS (=O) (=O)N)C . Physical and Chemical Properties Analysis

Topiramate-13C6 has a molecular weight of 339.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 339.09878780 g/mol . The topological polar surface area of the compound is 124 Ų .科学研究应用

抗癫痫特性:托吡酯以其抗癫痫作用而闻名。它选择性地抑制大鼠神经元中含有 GluR5 亚基的 Kainate 受体介导的兴奋性突触电流,这可能代表其抗惊厥活性的关键机制 (Gryder & Rogawski,2003 年).

对 GABA 水平的影响:在健康人中,托吡酯已被证明可以显着增加脑 GABA(γ-氨基丁酸)浓度,表明它对神经递质调节的影响 (Kuzniecky 等,1998 年).

药代动力学相互作用:托吡酯的药代动力学特征是口服清除率低、半衰期长,主要通过肾脏排泄。它与其他抗癫痫药物相互作用,影响其代谢和剂量要求 (Bialer 等,2004 年).

酒精使用障碍治疗:一项荟萃分析发现托吡酯可用于治疗酒精使用障碍 (AUD),对戒断、酗酒、渴望和 γ-谷氨酰转肽酶 (GGT) 结果有影响 (Blodgett 等,2014 年).

偏头痛预防:托吡酯已发展成为偏头痛预防的一线选择,涉及数千名患者的临床试验证明了其在该领域的疗效 (Silberstein,2017 年).

小儿癫痫:研究表明,托吡酯对儿童各种全身性癫痫发作类型有效,包括与 Lennox-Gastaut 综合征和少年肌阵挛性癫痫相关的癫痫发作 (Wheless,2000 年).

作用机制

Target of Action

Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .

- These channels play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, Topiramate-13C6 can inhibit the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . Topiramate-13C6 enhances the activity of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the brain. This leads to an overall decrease in neuronal excitability . Topiramate-13C6 antagonizes AMPA/kainate glutamate receptors, which are associated with excitatory neurotransmission. This action further contributes to the reduction of neuronal hyperexcitability .

Mode of Action

Topiramate-13C6 alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Topiramate-13C6 are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, Topiramate-13C6 can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .

Pharmacokinetics

Topiramate-13C6 exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . Topiramate-13C6 clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of Topiramate-13C6 action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, Topiramate-13C6 can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .

Action Environment

The action of Topiramate-13C6 can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking Topiramate-13C6 must use effective contraception .

安全和危害

未来方向

Topiramate is mainly indicated for the treatment of different types of seizures and prophylactic treatment of migraine . It has received approval for chronic weight management for individuals with a body mass index over 30 . There are many off-label uses for topiramate, including neuropathic pain, psychotropic drug-induced weight gain, alcohol use disorders with tobacco dependence, cluster headache prevention, binge eating disorder, bulimia nervosa, obesity with hypertension, prevention of neuralgiform attacks, adjunctive therapy in bipolar disorder, unipolar depression, borderline personality disorder, obsessive-compulsive disorder, posttraumatic stress disorder, Tourette syndrome, Prader-Willie syndrome, essential tremor .

生化分析

Biochemical Properties

Topiramate-13C6 interacts with several enzymes, proteins, and other biomolecules. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Topiramate-13C6 has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively reduces insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes . It influences cell function by modulating insulin response in these cells .

Molecular Mechanism

The molecular mechanism of Topiramate-13C6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks neuronal excitability, preventing seizures and migraines by increasing GABA activity and inhibiting glutamate activity .

Temporal Effects in Laboratory Settings

The effects of Topiramate-13C6 change over time in laboratory settings. For instance, a patient developed erectile dysfunction after several months of Topiramate-13C6 use . This suggests that the compound’s effects can vary over time and may depend on the duration of exposure .

Dosage Effects in Animal Models

The effects of Topiramate-13C6 vary with different dosages in animal models. For example, in high-fat diet-induced animal models, Topiramate-13C6 selectively augments glucose uptake within skeletal and cardiac myocytes and adipose tissues .

Metabolic Pathways

Topiramate-13C6 is involved in several metabolic pathways. It has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes, enhancing our understanding of its therapeutic potential in managing weight and insulin sensitivity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Topiramate-13C6 involves the incorporation of six carbon-13 isotopes into the Topiramate molecule. This can be achieved through a multi-step synthesis approach that involves the use of carbon-13 labeled starting materials and specific reactions to introduce the isotopes into the molecule.", "Starting Materials": [ "Carbon-13 labeled acetic anhydride", "Carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid", "Sodium carbonate", "Sulfuric acid", "Acetone", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Carbon-13 labeled acetic anhydride is reacted with carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid in the presence of sodium carbonate to form the intermediate carbon-13 labeled 2,3,4,5-tetrafluorobenzoyl acetate.", "Step 2: The intermediate is then hydrolyzed with sulfuric acid to form carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid.", "Step 3: Carbon-13 labeled 2,3,4,5-tetrafluorobenzoic acid is then reacted with acetone in the presence of methanol to form the intermediate carbon-13 labeled 2,3,4,5-tetrafluorobenzoylacetone.", "Step 4: The intermediate is then reacted with diethyl ether to form the final product, Topiramate-13C6." ] } | |

CAS 编号 |

1217455-55-4 |

分子式 |

C12H21NO8S |

分子量 |

345.32 g/mol |

IUPAC 名称 |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |

InChI 键 |

KJADKKWYZYXHBB-OYKWVVKKSA-N |

手性 SMILES |

CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |

SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

规范 SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

纯度 |

95% by HPLC; 98% atom 13C |

相关CAS编号 |

97240-79-4 (unlabelled) |

标签 |

Topiramate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。